molecular formula C6H13NO3 B2694645 Methyl (3-hydroxypropyl)(methyl)carbamate CAS No. 958255-17-9

Methyl (3-hydroxypropyl)(methyl)carbamate

Cat. No.: B2694645
CAS No.: 958255-17-9
M. Wt: 147.174
InChI Key: ZOZILPSQKJNDDE-UHFFFAOYSA-N
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Description

Methyl (3-hydroxypropyl)(methyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and protecting groups in organic synthesis. This compound is particularly interesting due to its unique structure, which includes both a hydroxyl group and a carbamate group, making it versatile in chemical reactions and applications.

Properties

IUPAC Name

methyl N-(3-hydroxypropyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-7(4-3-5-8)6(9)10-2/h8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZILPSQKJNDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCO)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958255-17-9
Record name methyl N-(3-hydroxypropyl)-N-methylcarbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (3-hydroxypropyl)(methyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-hydroxypropylamine with methyl chloroformate. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:

3-Hydroxypropylamine+Methyl chloroformateMethyl (3-hydroxypropyl)(methyl)carbamate+HCl\text{3-Hydroxypropylamine} + \text{Methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 3-Hydroxypropylamine+Methyl chloroformate→Methyl (3-hydroxypropyl)(methyl)carbamate+HCl

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-hydroxypropyl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the hydroxyl group can yield a carbonyl compound.

    Reduction: Reduction of the carbamate group can produce an amine.

    Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (3-hydroxypropyl)(methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (3-hydroxypropyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition or modification of enzyme activity. The hydroxyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Methyl (3-hydroxypropyl)(methyl)carbamate can be compared with other carbamates, such as:

    Ethyl carbamate: Lacks the hydroxyl group, making it less versatile in chemical reactions.

    Phenyl carbamate: Contains an aromatic ring, which can influence its reactivity and applications.

    Methyl (2-hydroxyethyl)(methyl)carbamate: Similar structure but with a shorter alkyl chain, affecting its physical and chemical properties.

This compound is unique due to the presence of both a hydroxyl group and a carbamate group, providing a balance of reactivity and stability that is advantageous in various applications.

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